3-(pyridin-2-ylamino)propanoic Acid
CAS No.: 104961-64-0
Cat. No.: VC21134388
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104961-64-0 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 3-(pyridin-2-ylamino)propanoic acid |
Standard InChI | InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12) |
Standard InChI Key | IDWUSJOEYZAKSW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NCCC(=O)O |
Canonical SMILES | C1=CC=NC(=C1)NCCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
3-(Pyridin-2-ylamino)propanoic acid is characterized by the molecular formula C8H10N2O2 and has a molecular weight of 166.18 g/mol . Its structure features a pyridine ring connected to a propanoic acid chain via an amino (-NH-) linker at the 2-position of the pyridine. The compound is registered with CAS number 104961-64-0 .
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
Structural Representation
The compound contains a pyridine ring with an amino group attached at the 2-position, which is further connected to a propanoic acid chain. The structural formula can be represented as:
In SMILES notation, it is represented as C1=CC=NC(=C1)NCCC(=O)O .
Physical and Chemical Properties
Physical Properties
The compound exists as an off-white solid at room temperature with specific physical characteristics as detailed in Table 1 .
Table 1: Physical Properties of 3-(Pyridin-2-ylamino)propanoic Acid
Property | Value |
---|---|
Physical State | Solid |
Color | Off-White |
Melting Point | 139°C |
Boiling Point | 389.4±22.0°C (Predicted) |
Density | 1.280 g/cm³ |
Molecular Weight | 166.18 g/mol |
Chemical Properties
3-(Pyridin-2-ylamino)propanoic acid contains both basic and acidic functional groups, contributing to its amphoteric nature. Key chemical properties include:
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Solubility: Soluble in methanol and other polar organic solvents
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Reactivity: Contains both carboxylic acid and secondary amine functionalities, allowing for diverse chemical transformations
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Storage requirements: Should be stored at 2-8°C and protected from light
Synthesis Methods
Classical Synthesis Approach
The most common synthesis route for 3-(pyridin-2-ylamino)propanoic acid involves the reaction of 2-aminopyridine with butyl acrylate under basic conditions, followed by hydrolysis of the ester group. A detailed procedure is as follows:
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2-Aminopyridine (4 g, 42.50 mmol, 1.00 equiv) is combined with acetic acid (AcOH, 752 mg, 12.52 mmol, 0.52 equiv) and butyl prop-2-enoate (3.7 g, 28.87 mmol, 1.20 equiv) in a round-bottom flask .
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Potassium hydroxide (3.37 g, 60.06 mmol, 2.50 equiv) and water (10 mL) are added, and the solution is stirred overnight at 25°C .
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The reaction mixture is concentrated under vacuum, then washed with dichloromethane (DCM, 200 mL × 6) .
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After filtration and concentration of the filtrate, the product is obtained as a brown oil with a yield of 57% .
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Product identity is confirmed by mass spectrometry, showing [M+H]+ at m/z 167 .
Alternative Synthetic Routes
Alternative routes involve the reaction of 2-aminopyridines with acrylic acid or its derivatives. According to research by Beresnevichyus et al., the reaction of 2-amino- and 2-amino-5-halopyridines with acrylic, methacrylic, and crotonic acids can form N-(2-pyridyl)- and N-(5-halo-2-pyridyl)-β-alanines .
Analytical Characterization
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques:
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Mass Spectrometry: Shows a characteristic [M+H]+ peak at m/z 167
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InChI: InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12)
Related Compounds and Derivatives
Ester Derivatives
Several ester derivatives of 3-(pyridin-2-ylamino)propanoic acid have been reported and characterized:
Table 2: Ester Derivatives of 3-(Pyridin-2-ylamino)propanoic Acid
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Methyl 3-(pyridin-2-ylamino)propanoate | C9H12N2O2 | 180.20 g/mol | 55364-85-7 |
Ethyl 3-(pyridin-2-ylamino)propanoate | C10H14N2O2 | 194.23 g/mol | 103041-38-9 |
The ethyl ester derivative has been extensively studied, with specific synthesis methods detailed in patent literature. One method involves the reaction of o-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid, yielding ethyl 3-(pyridin-2-ylamino)propanoate with a yield of 80% and a purity of 99% by HPLC .
Structural Analogs
Structural analogs include:
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3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride, which differs in the position of the amino group
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Various substituted pyridine derivatives with similar amino acid side chains
Applications and Significance
Pharmaceutical Applications
3-(Pyridin-2-ylamino)propanoic acid serves as an important intermediate in pharmaceutical synthesis, particularly as a precursor in the synthesis of dabigatran, an oral anticoagulant. The compound is identified as "Dabigatran Impurity 64" in pharmaceutical quality control, indicating its significance in monitoring the purity of dabigatran formulations .
Research Applications
The compound has been utilized in various research contexts:
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As a building block in the synthesis of biologically active compounds
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In structural and spectroscopic characterization studies
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As a model compound for studying pyridine-containing amino acids
Manufacturer | Package Size | Price Range (USD) |
---|---|---|
Alichem | 5g | $1,045.45 |
American Custom Chemicals Corporation | 1g-5g | $808.89-$1,421.65 |
Chemenu | 5g | $777.00 |
Crysdot | 5g | $823.00 |
Medical Isotopes, Inc. | 1g | $2,120.00 |
Industrial Production
Industrial production typically follows the synthetic routes described earlier, with potential modifications for scale-up and efficiency. The compound is primarily produced as an intermediate for pharmaceutical applications rather than as an end product itself.
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